molecular formula C23H13N B14261006 Benzonitrile, 2-(1-pyrenyl)- CAS No. 400822-61-9

Benzonitrile, 2-(1-pyrenyl)-

Cat. No.: B14261006
CAS No.: 400822-61-9
M. Wt: 303.4 g/mol
InChI Key: GCIJAOKZUWQXJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzonitrile, 2-(1-pyrenyl)- is an aromatic organic compound with the molecular formula C23H13N. It is a derivative of benzonitrile, where the benzene ring is substituted with a pyrene moiety at the 2-position. This compound is known for its unique photophysical properties, making it a subject of interest in various scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzonitrile, 2-(1-pyrenyl)- typically involves the reaction of pyrene with benzonitrile under specific conditions. One common method is the photochemical conversion of non-luminous precursors to highly fluorescent compounds. For instance, 2-(1-pyrenyl)-9,10-dihydro-9,10-ethanoanthracene-11,12-dione can be converted to 2-(1-pyrenyl)anthracene in benzonitrile solution .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: Benzonitrile, 2-(1-pyrenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the nitrile group to amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic reagents like halogens and nitrating agents are used under controlled conditions.

Major Products:

    Oxidation: Oxidized derivatives of the pyrene moiety.

    Reduction: Amines and related compounds.

    Substitution: Halogenated or nitrated pyrene derivatives.

Scientific Research Applications

Benzonitrile, 2-(1-pyrenyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzonitrile, 2-(1-pyrenyl)- involves its interaction with molecular targets through its aromatic and nitrile groups. The compound can form coordination complexes with transition metals, which are useful in various catalytic processes . Additionally, its fluorescence properties are exploited in photophysical studies and applications .

Comparison with Similar Compounds

    Benzonitrile (C6H5CN): A simpler aromatic nitrile without the pyrene moiety.

    2-Naphthylbenzonitrile: Another aromatic nitrile with a naphthalene ring instead of pyrene.

Uniqueness: Benzonitrile, 2-(1-pyrenyl)- is unique due to its high fluorescence quantum yield and the presence of the pyrene moiety, which enhances its photophysical properties compared to simpler benzonitriles .

Properties

CAS No.

400822-61-9

Molecular Formula

C23H13N

Molecular Weight

303.4 g/mol

IUPAC Name

2-pyren-1-ylbenzonitrile

InChI

InChI=1S/C23H13N/c24-14-18-4-1-2-7-19(18)20-12-10-17-9-8-15-5-3-6-16-11-13-21(20)23(17)22(15)16/h1-13H

InChI Key

GCIJAOKZUWQXJT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C#N)C2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.